molecular formula C17H14N4O3 B12160940 N-(4-carbamoylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(4-carbamoylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12160940
M. Wt: 322.32 g/mol
InChI Key: PJFGRAGBENDMNZ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a phthalazine core, a carbamoylphenyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . This reaction forms an intermediate, which is then further processed to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of safer and more economical reagents, as well as the implementation of continuous flow reactors to maintain consistent reaction conditions . The overall yield of the industrial process can be significantly higher than laboratory methods, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalazine core and carbamoylphenyl group make it particularly versatile for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C17H14N4O3/c1-21-17(24)13-5-3-2-4-12(13)14(20-21)16(23)19-11-8-6-10(7-9-11)15(18)22/h2-9H,1H3,(H2,18,22)(H,19,23)

InChI Key

PJFGRAGBENDMNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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